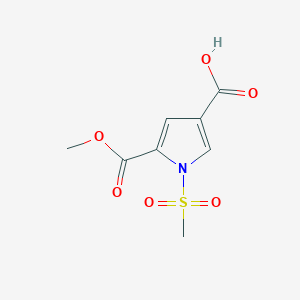
5-methoxycarbonyl-1-methylsulfonylpyrrole-3-carboxylic acid
Cat. No. B8292431
M. Wt: 247.23 g/mol
InChI Key: PLXOAEYUFQCLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07314885B2
Procedure details


The Jones reagent was made up in 1.00-mol batches by dissolving 100 g of CrO3 in a minimum of distilled water. Sulfuric acid (87 mL) was added and more water (200 mL total) was then added to effect solution of precipitated CrO3. The final volume was 350 mL (2.86 M with respect to CrO3). To a solution of 4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester (700 mg, 3.03 mmol) in acetone (5 mL) was added the Jones reagent at 10° C. dropwise until a persistent orange color was observed. The reaction mixture was stirred for additional 20 minutes, and then the orange color was removed by the addition of isopropyl alcohol. After dilution with water (20 mL) the solution was extracted with CHCl3 (3×30 mL). The combined organic layers were washed once by water and then extracted to aqueous NaHCO3 solution (60 mL). The NaHCO3 solution was acidified by concentrated HCl to pH 2 and the resulting white precipitate was collected by filtration and washed with cold water. The crude product was dried on the oil pump for the next step without further purification (600 mg, 80%). 1H NMR (500 MHz, DMSO-d6) δ12.87 (s, 1H), 7.91 (s, 1H), 7.30 (s, 1H), 3.93 (s, 3H), 3.84 (s, 3H) ppm. MS (ES+): m/e=248.1 (M+H); LC/Method A/2.38 min.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
CrO3
Quantity
100 g
Type
reactant
Reaction Step Two



Name
4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester
Quantity
700 mg
Type
reactant
Reaction Step Four

Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O.[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([CH:28]=[O:29])[CH:27]=1)=[O:22]>O.CC(C)=O>[CH3:19][O:20][C:21]([C:23]1[N:24]([S:30]([CH3:33])(=[O:32])=[O:31])[CH:25]=[C:26]([C:28]([OH:3])=[O:29])[CH:27]=1)=[O:22] |f:0.1.2|
|
Inputs


Step One
|
Name
|
Jones reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Step Two
[Compound]
|
Name
|
CrO3
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
87 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
4-formyl-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid methyl ester
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1N(C=C(C1)C=O)S(=O)(=O)C
|
|
Name
|
Jones reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for additional 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the orange color was removed by the addition of isopropyl alcohol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After dilution with water (20 mL) the solution was extracted with CHCl3 (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed once by water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted to aqueous NaHCO3 solution (60 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting white precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crude product was dried on the oil pump for the next step without further purification (600 mg, 80%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
LC/Method A/2.38 min.
|
|
Duration
|
2.38 min
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C=1N(C=C(C1)C(=O)O)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
